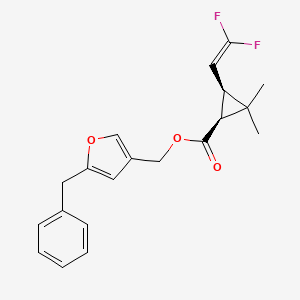
Cyclopropanecarboxylic acid, 3-(2,2-difluoroethenyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester, (1R-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a cyclopropane ring, and a difluoroethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Synthesis of the Cyclopropane Ring: The cyclopropane ring can be formed via a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Addition of the Difluoroethenyl Group: This step can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the difluoroethenyl group.
Final Coupling: The final step involves coupling the furan ring with the cyclopropane ring through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the difluoroethenyl group, converting it to a difluoroethyl group.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Difluoroethyl derivatives.
Substitution: Various substituted phenylmethyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its difluoroethenyl group is particularly useful for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The difluoroethenyl group can form strong interactions with enzymes or receptors, leading to the modulation of their activity. The furan ring can participate in π-π stacking interactions, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Triazolo Ring Compounds: Compounds with a triazolo ring structure.
Uniqueness
The uniqueness of [5-(Phenylmethyl)furan-3-yl]methyl(1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate lies in its combination of a furan ring, a cyclopropane ring, and a difluoroethenyl group. This combination provides a unique set of chemical and physical properties that are not found in other similar compounds, making it a valuable compound for various applications.
属性
CAS 编号 |
55667-39-5 |
|---|---|
分子式 |
C20H20F2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(5-benzylfuran-3-yl)methyl (1S,3S)-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20F2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3/t16-,18-/m1/s1 |
InChI 键 |
OCIBCNHLIPIOMR-SJLPKXTDSA-N |
手性 SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
规范 SMILES |
CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





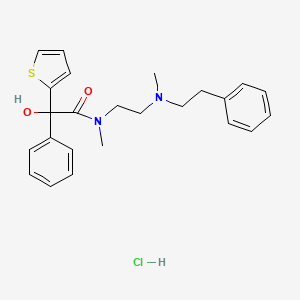
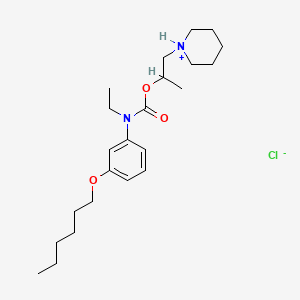
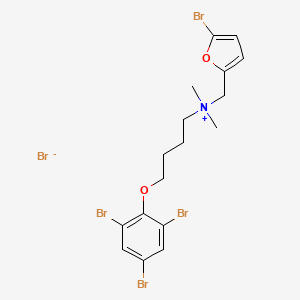
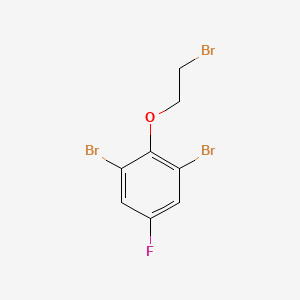

![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
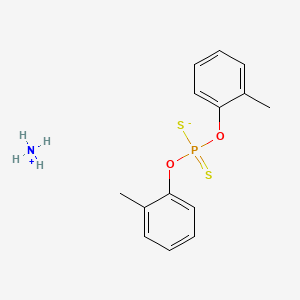
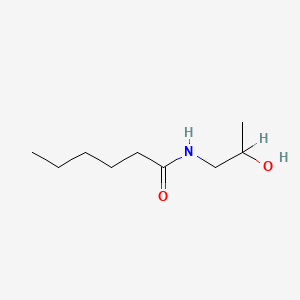
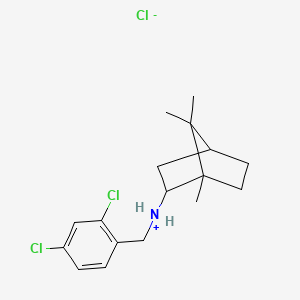
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

